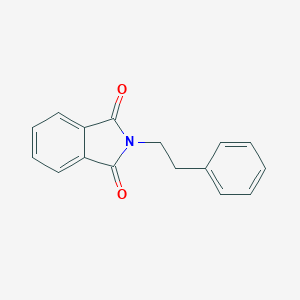
N-phenethyl phthalimide
Descripción general
Descripción
N-phenethyl phthalimide, also known as NPEPI, is a chemical compound that belongs to the class of phthalimide derivatives. It is a white crystalline solid that is soluble in organic solvents such as ethanol, acetone, and chloroform. NPEPI has been widely used in scientific research for its unique properties and applications.
Mecanismo De Acción
The mechanism of action of N-phenethyl phthalimide is not fully understood. However, it is believed that N-phenethyl phthalimide interacts with metal ions and forms complexes that can modulate biological processes. N-phenethyl phthalimide has also been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress.
Efectos Bioquímicos Y Fisiológicos
N-phenethyl phthalimide has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth. N-phenethyl phthalimide has also been shown to reduce inflammation and oxidative stress in animal models. In addition, N-phenethyl phthalimide has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-phenethyl phthalimide has several advantages for use in lab experiments. It is a highly stable compound that can be easily synthesized in large quantities. N-phenethyl phthalimide is also relatively inexpensive compared to other fluorescent probes and metal chelators. However, N-phenethyl phthalimide has some limitations in terms of its specificity and selectivity for metal ions. Further studies are needed to optimize the conditions for using N-phenethyl phthalimide as a probe for metal ions.
Direcciones Futuras
There are several future directions for research on N-phenethyl phthalimide. One area of research is the development of N-phenethyl phthalimide-based fluorescent probes for detecting metal ions in biological systems. Another area of research is the synthesis of novel metal complexes using N-phenethyl phthalimide as a ligand. In addition, further studies are needed to explore the potential anti-cancer and anti-inflammatory properties of N-phenethyl phthalimide.
Aplicaciones Científicas De Investigación
N-phenethyl phthalimide has been extensively studied for its potential applications in various scientific fields. It has been used as a fluorescent probe for detecting metal ions such as copper, iron, and zinc. N-phenethyl phthalimide has also been used as a ligand in coordination chemistry for the synthesis of metal complexes. In addition, N-phenethyl phthalimide has been studied for its anti-cancer and anti-inflammatory properties.
Propiedades
Número CAS |
7501-05-5 |
|---|---|
Nombre del producto |
N-phenethyl phthalimide |
Fórmula molecular |
C16H13NO2 |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
2-(2-phenylethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H13NO2/c18-15-13-8-4-5-9-14(13)16(19)17(15)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2 |
Clave InChI |
MBYLNRRTUYQZAW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3C2=O |
SMILES canónico |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3C2=O |
Otros números CAS |
7501-05-5 |
Solubilidad |
7.8 [ug/mL] |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

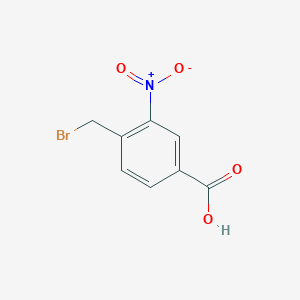
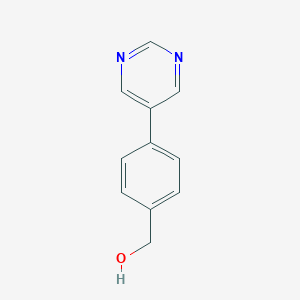
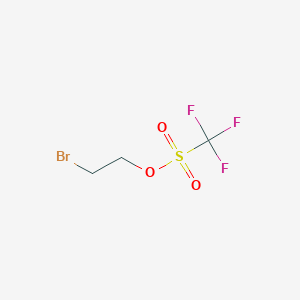

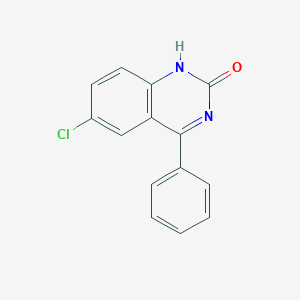
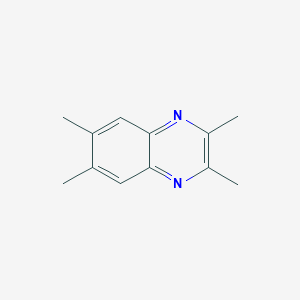
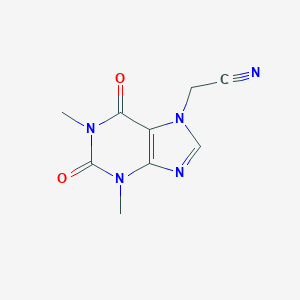
![6-(3-Fluorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B187995.png)
![N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide](/img/structure/B187996.png)
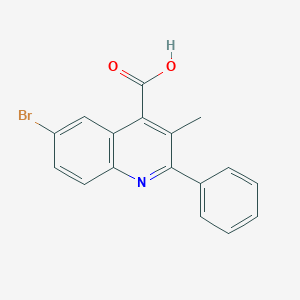
![2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B187998.png)
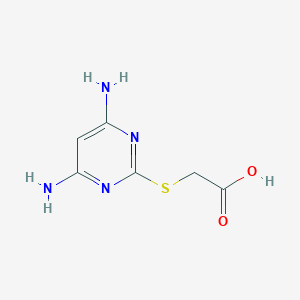
![2-(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)ethanol](/img/structure/B188003.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B188004.png)